2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Overview
Description
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares a similar quinazoline core but differs in functional groups and biological activity.
1-Benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid: Another heterocyclic compound with different applications and properties.
Uniqueness
2,4-Dioxo-3-propyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dioxo-3-propyl-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-5-14-10(15)8-4-3-7(11(16)17)6-9(8)13-12(14)18/h3-4,6H,2,5H2,1H3,(H,13,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDTCJUSYJSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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